molecular formula C13H10N2 B12543013 7-Methylbenzo[c][2,7]naphthyridine CAS No. 143770-47-2

7-Methylbenzo[c][2,7]naphthyridine

Cat. No.: B12543013
CAS No.: 143770-47-2
M. Wt: 194.23 g/mol
InChI Key: HTABUCGHWLERTP-UHFFFAOYSA-N
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Description

7-Methylbenzo[c][2,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by their fused ring structures, which include nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenzo[c][2,7]naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of N-(3-oxoalkyl)- and N-(3-oxoalkenyl)amides and thioamides. This method typically requires the use of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) as the solvent . The reaction mixture is stirred at room temperature for several hours to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[c][2,7]naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like phosphorus oxychloride (POCl₃) for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

7-Methylbenzo[c][2,7]naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[c][2,7]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methylbenzo[c][2,7]naphthyridine include other naphthyridine derivatives such as:

  • 1,5-Naphthyridine
  • 1,8-Naphthyridine
  • Benzo[c][1,7]naphthyridine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other naphthyridine derivatives .

Properties

CAS No.

143770-47-2

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

7-methylbenzo[c][2,7]naphthyridine

InChI

InChI=1S/C13H10N2/c1-9-3-2-4-12-11-5-6-14-7-10(11)8-15-13(9)12/h2-8H,1H3

InChI Key

HTABUCGHWLERTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=NC=C3)C=N2

Origin of Product

United States

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